3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid
CAS No.:
Cat. No.: VC20401208
Molecular Formula: C10H14O2S
Molecular Weight: 198.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14O2S |
|---|---|
| Molecular Weight | 198.28 g/mol |
| IUPAC Name | 3-methyl-2-(3-methylthiophen-2-yl)butanoic acid |
| Standard InChI | InChI=1S/C10H14O2S/c1-6(2)8(10(11)12)9-7(3)4-5-13-9/h4-6,8H,1-3H3,(H,11,12) |
| Standard InChI Key | GHPIDRHFXHXAAP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC=C1)C(C(C)C)C(=O)O |
Introduction
3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid is an organic compound characterized by its branched alkyl chain and thiophene ring structure. Thiophenes, a class of sulfur-containing heterocycles, are known for their significant roles in medicinal chemistry, materials science, and organic synthesis. This specific compound is of interest due to its structural features and potential applications in various scientific fields.
Synthesis Pathways
The synthesis of 3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid can involve multi-step procedures, including:
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Thiophene Functionalization:
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Starting from thiophene, selective methylation at the 3rd position can be achieved using Friedel-Crafts alkylation.
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Side Chain Introduction:
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The butanoic acid side chain can be introduced via Grignard reactions or alkylation followed by oxidation.
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Final Oxidation:
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Ensuring the carboxylic acid group is correctly formed through oxidation of an alcohol precursor.
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Applications and Relevance
The compound's structure suggests potential utility in areas such as:
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Pharmaceutical Development:
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The thiophene ring is a bioisostere for phenyl rings, often used in drug design for enhanced biological activity.
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The carboxylic acid group may facilitate binding to biological targets like enzymes or receptors.
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Material Science:
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Thiophene derivatives are commonly employed in organic electronics, including conductive polymers and solar cells.
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Chemical Intermediates:
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Can serve as a precursor for synthesizing more complex molecules with tailored properties.
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Analytical Characterization
To confirm the identity and purity of 3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid, the following techniques are employed:
| Technique | Purpose/Details |
|---|---|
| NMR Spectroscopy (1H, 13C) | Identifies chemical environment of protons and carbons; confirms structural integrity. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern for structural confirmation. |
| Infrared Spectroscopy (IR) | Detects functional groups (e.g., carboxylic acid at ~1700 cm⁻¹). |
| High Performance Liquid Chromatography (HPLC) | Assesses purity and quantifies concentration in mixtures. |
Challenges and Future Directions
Despite its potential, challenges include:
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Limited availability of comprehensive experimental data.
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Need for optimization of synthetic routes for scalability.
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Exploration of toxicity and pharmacokinetics for biological applications.
Future research should focus on detailed pharmacological studies and material applications to unlock its full potential.
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